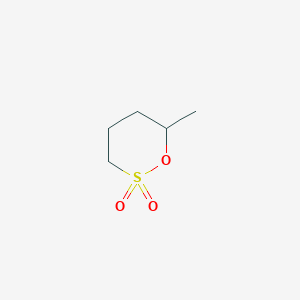
6-Methyloxathiane 2,2-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyloxathiane 2,2-dioxide is an organic compound with the molecular formula C5H10O3S It is a sulfur-containing heterocyclic compound, characterized by a six-membered ring structure that includes one sulfur atom and one oxygen atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyloxathiane 2,2-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloroethanol with sodium sulfite, followed by cyclization to form the oxathiane ring. The reaction conditions often require a solvent such as ethanol and a temperature range of 60-80°C to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
化学反应分析
Types of Reactions: 6-Methyloxathiane 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the sulfone group to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted oxathiane derivatives.
科学研究应用
6-Methyloxathiane 2,2-dioxide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of sulfur-containing heterocycles.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of 6-Methyloxathiane 2,2-dioxide involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may interact with enzymes or receptors in biological systems, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but its sulfur-containing structure is believed to play a crucial role in its activity.
相似化合物的比较
Oxathiane: Similar structure but without the methyl group.
Thiane: A sulfur-containing six-membered ring without the oxygen atom.
Sulfolane: A saturated five-membered ring with sulfur and oxygen atoms.
Uniqueness: 6-Methyloxathiane 2,2-dioxide is unique due to the presence of both sulfur and oxygen in its ring structure, along with a methyl group that can influence its reactivity and properties
属性
CAS 编号 |
4362-71-4 |
|---|---|
分子式 |
C5H10O3S |
分子量 |
150.20 g/mol |
IUPAC 名称 |
6-methyloxathiane 2,2-dioxide |
InChI |
InChI=1S/C5H10O3S/c1-5-3-2-4-9(6,7)8-5/h5H,2-4H2,1H3 |
InChI 键 |
CVCDRAUQCCAINK-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCS(=O)(=O)O1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















